2-(4-Methoxyphenoxy)acetic acid
Overview
Description
2-(4-Methoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 1877-75-4 . It has a molecular weight of 182.18 and its IUPAC name is (4-methoxyphenoxy)acetic acid . It is typically stored in a refrigerator and has a physical form of white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenoxy)acetic acid can be represented by the formula C9H10O4 . The InChI code for this compound is 1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) and the InChI key is BHFSBJHPPFJCOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Methoxyphenoxy)acetic acid is a white to light yellow to light orange powder or crystal . The melting point ranges from 109.0 to 113.0 °C .Scientific Research Applications
Anti-mycobacterial Properties
2-(4-Methoxyphenoxy)acetic acid derivatives have been evaluated for their anti-mycobacterial activities. The derivatives were synthesized by condensing 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones and acid hydrazides. These compounds showed significant activity against Mycobacterium tuberculosis H37Rv, indicating potential for tuberculosis treatment research (Yar, Siddiqui, & Ali, 2006); (Shaharyar, Siddiqui, & Ali, 2006).
Antimicrobial Activity
Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and demonstrated significant antimicrobial activity against various microbial strains. These findings are important for developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Environmental and Biological Applications
A study involving the molecular imprinted polymer nanoparticles coupled by High-Performance Liquid Chromatography proposed a method for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices like environmental and biological samples. This work highlights the importance of 2-(4-Methoxyphenoxy)acetic acid derivatives in environmental monitoring and public health (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Chemical Synthesis and Analysis
In chemical synthesis, 2-(4-Methoxyphenoxy)acetic acid derivatives have been utilized in various reactions and processes. For instance, the synthesis of monomers like 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene involves the alkylation of 4-methoxyphenol, showcasing the compound's role in creating advanced materials (Anderson, Bagge, Webber, Zarras, & Davis, 2008).
Safety And Hazards
2-(4-Methoxyphenoxy)acetic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
2-(4-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSBJHPPFJCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062030 | |
Record name | Acetic acid, (4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)acetic acid | |
CAS RN |
1877-75-4 | |
Record name | 4-Methoxyphenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1877-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenoxyacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenoxyacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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